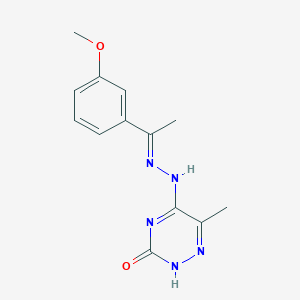
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a triazinone core and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the condensation of 3-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted triazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(1-(2-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(1-(3-ethoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one lies in its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O2 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
5-[(2E)-2-[1-(3-methoxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H15N5O2/c1-8(10-5-4-6-11(7-10)20-3)15-17-12-9(2)16-18-13(19)14-12/h4-7H,1-3H3,(H2,14,17,18,19)/b15-8+ |
InChI Key |
FRFIJUPTMJOMBB-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=C(C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
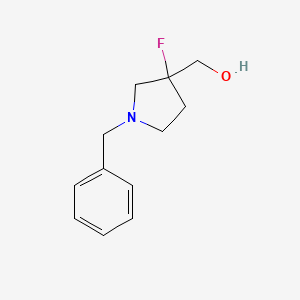

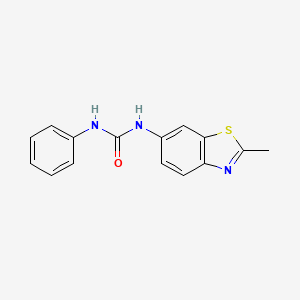
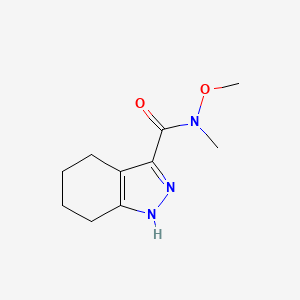
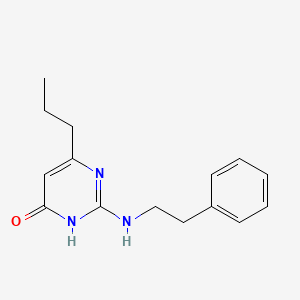

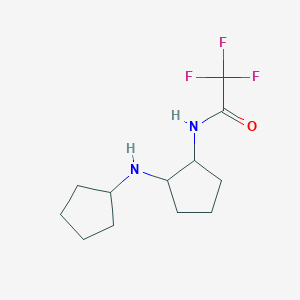
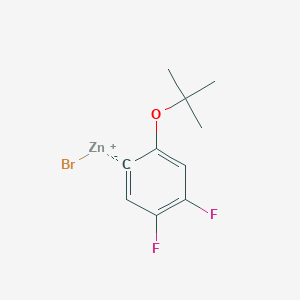
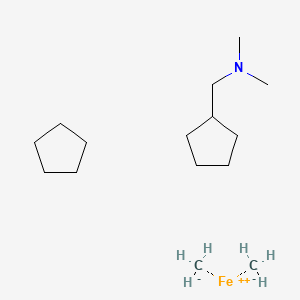
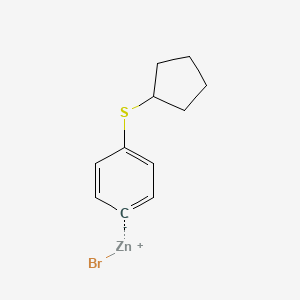
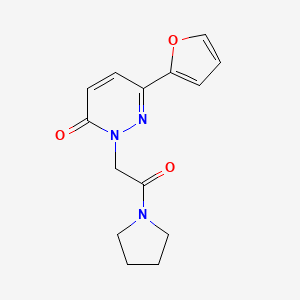
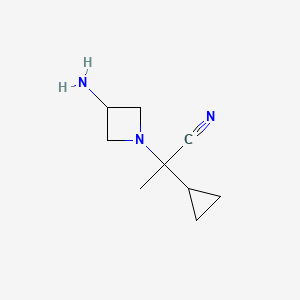
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
